molecular formula C21H42O2 B13968322 4-Isopropyl-2-pentadecyl-1,3-dioxolane CAS No. 56599-35-0

4-Isopropyl-2-pentadecyl-1,3-dioxolane

Cat. No.: B13968322
CAS No.: 56599-35-0
M. Wt: 326.6 g/mol
InChI Key: YYVOCDSHVIDWES-UHFFFAOYSA-N
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Description

4-Isopropyl-2-pentadecyl-1,3-dioxolane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . This compound belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. It is characterized by the presence of a 1,3-dioxolane ring substituted with isopropyl and pentadecyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane typically involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Commonly used reagents include para-toluenesulfonic acid (p-TsOH) as a catalyst and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the cyclization reaction while minimizing side reactions. Additionally, solvent-free conditions or the use of green solvents can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

4-Isopropyl-2-pentadecyl-1,3-dioxolane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-pentadecyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, including lipid metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-pentadecyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both isopropyl and pentadecyl groups enhances its hydrophobicity and stability, making it suitable for various applications in organic synthesis and industrial processes .

Properties

CAS No.

56599-35-0

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

2-pentadecyl-4-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-18-20(23-21)19(2)3/h19-21H,4-18H2,1-3H3

InChI Key

YYVOCDSHVIDWES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1OCC(O1)C(C)C

Origin of Product

United States

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